BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure this 3-sulfonyl-4-aminoquinoline specifically for mGluR₅ NAM screening and 5-HT₆ target engagement deconvolution. Its unique substitution pattern—4-fluorobenzylamino at N4 with an unsubstituted quinoline core—delivers metabolic stability via para-hydroxylation blockade and a synthetically tractable C6 vector for focused library SAR expansion without de novo scaffold construction. The electron-withdrawing 4-fluorobenzyl moiety is electronically distinct from 4-methylbenzyl or unsubstituted benzyl analogs, ensuring divergent biological readout and preventing confounded SAR interpretation. With intermediate clogP (~4.2) and lead-like physicochemical properties, this compound is an ideal CNS-penetrant hit candidate for kinase, GPCR, and epigenetic reader screening. Generic quinoline procurement risks wasted resources—order this specific chemotype to maintain assay integrity.

Molecular Formula C22H17FN2O2S
Molecular Weight 392.45
CAS No. 1251572-56-1
Cat. No. B3003210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine
CAS1251572-56-1
Molecular FormulaC22H17FN2O2S
Molecular Weight392.45
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F
InChIInChI=1S/C22H17FN2O2S/c23-17-12-10-16(11-13-17)14-25-22-19-8-4-5-9-20(19)24-15-21(22)28(26,27)18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,25)
InChIKeyQWKXMUBPPYOVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 1251572-56-1): Structural Identity and Procurement Baseline


3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 1251572-56-1; synonym: N-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4-amine) is a synthetic small molecule (C₂₂H₁₇FN₂O₂S, MW 392.4) belonging to the 3-sulfonyl-4-aminoquinoline chemotype . This compound is catalogued as a research-grade screening compound (Life Chemicals F3407-2271; TargetMol STOCK2N-00157/T126557) within commercial HTS libraries, and its core scaffold is recognized in multiple patent families covering quinoline sulfonyl derivatives for oncology, neuroscience (5-HT₆ receptor), and anti-infective applications . Unlike many 3-sulfonylquinoline analogs that bear substituents at the 6- or 8-positions, this compound presents a minimally decorated quinoline core featuring only the 3-benzenesulfonyl and 4-(4-fluorobenzyl)amino groups—a substitution pattern that creates distinct physicochemical and pharmacological space relative to its closest in-class analogs.

Why 3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine Cannot Be Interchanged with Other 3-Sulfonylquinoline Analogs


The 3-sulfonyl-4-aminoquinoline class exhibits exquisitely steep structure–activity relationships (SAR) wherein both the nature of the N4-substituent and the presence/absence of additional quinoline core substituents profoundly modulate target engagement, selectivity, and physicochemical properties [1][2]. Published SAR studies on 3-(phenylsulfonyl)quinoline 5-HT₆ antagonists demonstrate that antagonist potency is governed by the nature of the 4- and 8-substituents [1]; similarly, in the mGluR₅ negative allosteric modulator series, replacement of the 4-arylamino group altered affinity by orders of magnitude [2]. The 4-fluorobenzyl moiety in the target compound is not electronically equivalent to the 4-methylbenzyl analog (CAS 895646-73-8) or the unsubstituted benzyl analog (CAS 899760-00-0); the electron-withdrawing fluorine atom alters the pKa of the secondary amine, modulates metabolic stability via CYP450 para-hydroxylation blockade, and introduces distinct halogen-bonding potential [3]. Consequently, generic procurement of any 3-sulfonyl-4-aminoquinoline in place of this specific compound carries a high risk of divergent biological readout, confounding SAR interpretation and wasting screening resources.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 1251572-56-1) Against Closest Structural Analogs


Lipophilic Ligand Efficiency (LLE) Differentiation: 4-Fluorobenzyl vs. 4-Methylbenzyl and Unsubstituted Benzyl Analogs

Computationally predicted logP values (ALOGPS 2.1) for the target compound and its closest N4-substituent analogs reveal that the 4-fluorobenzyl group confers an intermediate lipophilicity (clogP ≈ 4.2) that is 0.5–0.8 log units lower than the 4-methylbenzyl analog (clogP ≈ 4.7–5.0) and 0.3 log units higher than the unsubstituted benzyl analog (clogP ≈ 3.9) [1]. In the context of CNS drug discovery, this intermediate lipophilicity positions the compound within the optimal range (clogP 3–5) for balancing blood–brain barrier permeability with metabolic clearance, whereas the higher lipophilicity of the 4-methylbenzyl analog increases the risk of rapid oxidative metabolism and phospholipidosis [2]. The electron-withdrawing fluorine also reduces the basicity of the 4-amino nitrogen (predicted pKa reduction of ~0.4–0.7 units vs. the unsubstituted benzyl analog), which can decrease hERG channel affinity and phospholipid binding [3].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Structural Differentiation: Absence of 6-Position Substituent and Implications for Target Engagement Flexibility

The target compound (CAS 1251572-56-1) bears no substituent at the 6-position of the quinoline core, distinguishing it from closely related analogs such as 3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine and 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-fluorobenzyl)quinolin-4-amine . In the broader 4-aminoquinoline chemotype, the 6-position is a critical vector for kinase hinge-binding interactions; an unsubstituted 6-position in quinoline EGFR inhibitors has been associated with a broader kinase selectivity profile compared to 6-substituted analogs, which often show enhanced potency but narrowed selectivity [1]. In the context of 3-(phenylsulfonyl)quinoline 5-HT₆ antagonists, published SAR demonstrates that activity depends on the nature of both the 4- and 8-substituents, whereas the effect of 6-substitution in this specific scaffold has not been systematically explored, creating an open chemical space opportunity [2].

Kinase Inhibition Receptor Pharmacology Structure–Activity Relationships

Combinatorial Synthetic Accessibility of the 4-(4-Fluorobenzyl)amino Group vs. 4-Anilino Analogs

The 4-(4-fluorobenzyl)amino substituent in the target compound is installed via reductive amination or nucleophilic aromatic substitution (SNAr) chemistry that is orthogonal to the 3-sulfonyl group, enabling modular analog generation [1]. In contrast, 4-anilino-3-sulfonylquinoline analogs (e.g., N-phenyl-3-(phenylsulfonyl)quinolin-4-amine) require distinct synthetic sequences with lower reported yields and narrower substrate scope . A general synthesis protocol for 3-sulfonyl-4-aminoquinolines reports that 4-benzylamino derivatives (such as the target compound) are accessible in 60–85% overall yield over two steps from 4-chloro-3-sulfonylquinoline precursors, whereas the corresponding 4-anilino derivatives typically require more forcing conditions (higher temperature, longer reaction times) and afford yields of 30–55% [2]. This translates to a tangible procurement advantage: the target compound is more likely to be available at gram scale with >95% purity from commercial suppliers at lower cost per milligram than its 4-anilino counterparts.

Synthetic Chemistry Parallel Synthesis Hit-to-Lead Optimization

Differentiation from SB-742457 Chemotype: 4-Amino vs. 8-Piperazinyl Substitution Alters Pharmacological Target Profile

The most clinically advanced 3-(phenylsulfonyl)quinoline is SB-742457 (intepirdine), a 5-HT₆ receptor antagonist with pKi = 9.63 (Ki = 0.23 nM) featuring an 8-piperazin-1-yl substituent and no 4-amino group [1]. The target compound (CAS 1251572-56-1) bears a 4-(4-fluorobenzyl)amino group instead, which fundamentally alters its pharmacological profile. In the published SAR of 3-(phenylsulfonyl)quinoline 5-HT₆ antagonists, 4-amino-substituted analogs (without 8-substitution) generally exhibit 10- to 1000-fold weaker 5-HT₆ affinity than the 8-substituted series, but gain affinity for alternative targets including mGluR₅, where 4-amino-3-arylsulfoquinolines have been explicitly identified as a novel non-acetylenic chemotype of negative allosteric modulators [2][3]. This target profile divergence means that the two compounds are not functionally interchangeable despite sharing the 3-phenylsulfonylquinoline core.

5-HT₆ Receptor CNS Drug Discovery Target Selectivity

Recommended Application Scenarios for 3-(Benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine (CAS 1251572-56-1) Based on Specific Differentiation Evidence


Hit Identification and Diversity-Oriented Screening in CNS and Oncology Target Classes

The target compound's intermediate lipophilicity (clogP ~4.2) and minimal quinoline core decoration position it as an attractive hit identification candidate for CNS-penetrant and oncology targets where lead-like physicochemical properties are prioritized [1]. Its unsubstituted 6-position permits target engagement without steric preclusion, distinguishing it from 6-substituted analogs that may fail to bind targets with constricted hinge-region pockets. Inclusion in diversity sets targeting kinases, GPCRs (particularly mGluR₅ and 5-HT₆ as exploratory chemotypes), and epigenetic readers is scientifically justified based on the documented polypharmacology of the 3-sulfonyl-4-aminoquinoline scaffold [2].

Medicinal Chemistry Hit-to-Lead Optimization with Late-Stage Diversification at the 6-Position

The unsubstituted 6-position of the quinoline core provides a synthetically tractable vector for C–H functionalization or electrophilic aromatic substitution chemistry that is not available in pre-functionalized 6-fluoro or 6-ethoxy analogs. This enables procurement of the compound as a central intermediate for focused library synthesis exploring 6-position SAR without requiring de novo scaffold construction [1]. The 4-(4-fluorobenzyl)amino group further provides metabolic stability advantages (blocked para-hydroxylation site) relative to unsubstituted benzylamino analogs, potentially yielding analogs with improved in vitro microsomal stability [3].

Negative Control or Orthogonal Chemotype Probe for 5-HT₆ Receptor Studies Alongside SB-742457

Given the well-characterized high-affinity 5-HT₆ engagement of 8-substituted 3-(phenylsulfonyl)quinolines (e.g., SB-742457, pKi = 9.63), the target compound—bearing the 4-amino substitution pattern instead—serves as a structurally related but pharmacologically distinct control probe [1]. Its predicted weak 5-HT₆ affinity (estimated Ki > 100 nM) makes it suitable as a scaffold-matched negative control in 5-HT₆ target engagement assays, where it can help deconvolute whether observed phenotypic effects are 5-HT₆-dependent or scaffold-dependent. This application directly leverages the quantitative affinity divergence between the 4-amino and 8-amino/8-piperazinyl subseries.

Chemical Biology Probe Development for mGluR₅ Negative Allosteric Modulation

The 4-amino-3-arylsulfonylquinoline chemotype has been explicitly validated as a novel non-acetylenic scaffold for mGluR₅ negative allosteric modulators, with lead compounds progressing from HTS hits through lead optimization in published industrial programs [1]. The target compound's specific substitution pattern (4-fluorobenzylamino at N4, unsubstituted quinoline core, benzenesulfonyl at C3) represents an underexplored region of this SAR landscape. Procurement for mGluR₅-focused screening and subsequent SAR expansion is supported by direct chemotype precedent, distinguishing this application from generic 'quinoline library' use.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.